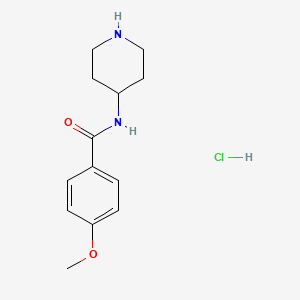

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-methoxy-N-piperidin-4-ylbenzamide hydrochloride. The compound exhibits the molecular formula C13H19ClN2O2, corresponding to a molecular weight of 270.76 grams per mole. The Chemical Abstracts Service registry number for this compound is documented as 1219948-56-7, providing a unique identifier for database searches and regulatory documentation.

The structural composition reveals a benzamide framework where the para position of the benzene ring carries a methoxy substituent (-OCH3), while the amide nitrogen is connected to the 4-position of a piperidine ring. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a positively charged nitrogen center that associates with the chloride anion. This salt formation significantly enhances the compound's water solubility compared to the free base form, making it more suitable for pharmaceutical applications and biological studies.

The compound belongs to the broader class of N-(piperidin-4-yl)benzamide derivatives, which have been extensively studied for their biological activities. The presence of the methoxy group at the para position introduces electron-donating characteristics to the benzene ring, influencing both the electronic properties and potential binding interactions of the molecule. The piperidine ring adopts a chair conformation in solution, providing a three-dimensional scaffold that can interact with various biological targets.

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of related methoxy-benzamide compounds provides valuable insights into the solid-state structure of this compound. Studies on closely related compounds reveal that the piperidine ring consistently adopts a chair conformation, with the mean plane of the piperidine ring typically twisted with respect to the benzamide moiety. In the crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, a structurally related compound, the dihedral angle between the piperidine mean plane and the 4-methoxybenzoyl ring was determined to be 63.0 degrees.

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the molecular structure in solution. Proton Nuclear Magnetic Resonance spectra of related compounds show characteristic signals for the methoxy group appearing as a singlet around 3.94 parts per million, representing the three protons of the -OCH3 substituent. The piperidine ring protons exhibit complex multipicity patterns, with the axial and equatorial protons of the piperidine ring appearing in the range of 1.11 to 1.90 parts per million. The aromatic protons of the benzamide ring typically appear as doublets in the range of 7.06 to 8.24 parts per million, with the coupling patterns reflecting the para-substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The amide carbonyl group exhibits a strong absorption band around 1624 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations appear around 3062 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations from the piperidine ring and methoxy group are observed in the range of 2850 to 2927 wavenumbers. The nitrogen-hydrogen stretching vibration of the amide group typically appears around 3329 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns. For related 4-methoxy-N-(piperidine-containing)benzamide compounds, the molecular ion peak appears at the expected mass-to-charge ratio, with characteristic fragmentation patterns including loss of the methoxy group and various piperidine ring fragmentations. These spectroscopic techniques collectively provide comprehensive structural confirmation and enable detailed analysis of the compound's chemical environment.

Computational Chemistry Insights: Molecular Dynamics Simulations and Density Functional Theory Studies

Computational chemistry studies have provided significant insights into the electronic structure and conformational behavior of this compound and related compounds. Density Functional Theory calculations using the 6-311++G** basis set have been employed to optimize molecular geometries and analyze vibrational properties of structurally related benzamide derivatives. These studies reveal important information about intramolecular interactions, electronic charge distribution, and molecular stability.

The optimized molecular structure from Density Functional Theory calculations shows that the benzamide fragment adopts a planar configuration, with the methoxy group lying in the plane of the benzene ring. The piperidine ring maintains its chair conformation, consistent with experimental crystallographic observations. The central amide bond exhibits partial double-bond character due to resonance effects, resulting in restricted rotation around the carbon-nitrogen bond.

Natural Bond Orbital analysis provides detailed information about charge transfer and electron delocalization within the molecule. In related methoxy-benzamide compounds, significant charge transfer occurs through conjugation between the aromatic system and the amide functionality. The methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring and influencing the overall electronic properties of the molecule. The stabilization energy associated with charge transfer interactions typically ranges from 1.25 to several kilocalories per mole, depending on the specific molecular configuration.

Molecular electrostatic potential calculations reveal the spatial distribution of electrostatic charges across the molecule surface. These calculations indicate that the oxygen atoms of both the methoxy group and the amide carbonyl carry significant negative charges, while the protonated piperidine nitrogen in the hydrochloride salt form carries a positive charge. This charge distribution pattern is crucial for understanding potential binding interactions with biological targets and intermolecular associations in crystal structures.

Vibrational frequency calculations using Density Functional Theory methods enable detailed assignment of infrared and Raman spectroscopic bands. The calculated frequencies show excellent agreement with experimental observations, with typical deviations of less than 10 percent after appropriate scaling factors are applied. These calculations provide definitive assignments for complex vibrational modes, particularly those involving coupled motions between the benzamide and piperidine portions of the molecule.

Molecular dynamics simulations, while not extensively reported for this specific compound, have been employed for related structures to understand conformational flexibility and solvation behavior. The automated topology builder database contains parameters for molecular dynamics simulations of structurally similar compounds, enabling computational studies of protein-ligand interactions and membrane permeability. These simulations typically reveal that the piperidine ring maintains its chair conformation in aqueous solution, while the amide bond exhibits restricted rotation due to partial double-bond character.

Properties

IUPAC Name |

4-methoxy-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXVTYKROIEQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Method

The following seven-step method is representative of a modern, safer, and economically viable synthesis route:

| Step | Reaction Description | Key Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Cyanation | Reaction of 1-phenyl-4-piperidone with aniline and trimethylsilyl cyanide in acetic acid | 1-phenyl-4-piperidone, aniline, trimethylsilyl cyanide; 30-40°C, 1-2 h drip addition, 0.5-2 h reaction | Trimethylsilyl cyanide replaces toxic KCN/NaCN for safety; pH adjusted to alkaline to precipitate intermediate (I) |

| 2. Acidic Hydrolysis and Amide Formation | Hydrolysis of intermediate (I) in strong acid (preferably sulfuric acid) | Sulfuric acid (8:1 mass ratio to (I)); 20-30°C, 10-24 h | Controlled temperature critical to balance reaction rate and byproduct formation; yields amide compound (II) |

| 3. Basic Hydrolysis to Carboxylic Acid | Hydrolysis of (II) in high-boiling alcohol solvent with strong base | Propylene glycol or ethylene glycol; NaOH or KOH (4-5 eq); 160-180°C, 10-24 h | Produces carboxylic acid compound (III); propylene glycol preferred for better handling |

| 4. Reduction to Alcohol | Reduction of carboxylic acid (III) to alcohol (IV) with lithium aluminium hydride | Anhydrous tetrahydrofuran; LiAlH4 (1.5-2 eq); 28-32°C, reflux 1-2 h | Excess LiAlH4 removed post-reaction; crystallization yields pure alcohol intermediate |

| 5. Methylation | Methylation of alcohol (IV) using dimethyl sulfate under alkaline conditions | Dimethyl sulfate (1.5-3 eq), alkaline reagent (2-5.4 eq); solvent options include THF, acetonitrile, toluene; room temperature, 20-25 h | Dimethyl sulfate chosen over methyl iodide for cost and safety; methyl ether compound (V) obtained |

| 6. Acylation to Form Amide | Reaction of methyl ether (V) with propionic anhydride | Propionic anhydride (2-5 eq); 120-140°C, 4-8 h | Propionic anhydride replaces irritant propionyl chloride; crude product purified by crystallization as hydrochloride salt (VI) |

| 7. Catalytic Hydrogenation | Final hydrogenation of compound (VI) over Pd/C catalyst | 5-10% Pd/C; 55-65°C, 24-48 h; autoclave conditions | Removes protecting groups and finalizes structure; product crystallized to yield 4-methoxy-N-(4-piperidinyl)benzamide hydrochloride |

Advantages of the Method

- Safety: Replacement of highly toxic cyanides (KCN/NaCN) with trimethylsilyl cyanide; substitution of methyl iodide with dimethyl sulfate; use of propionic anhydride instead of irritant propionyl chloride.

- Purity: High-performance liquid chromatography (HPLC) purity of the final product reaches 99.7%, with single impurities below 0.1%.

- Yield: Overall yield around 23%, which is reasonable for a multi-step synthesis involving complex intermediates.

- Stability: Conversion to hydrochloride salt improves product stability, storage, and transport.

- Environmental: Reduced hazardous waste generation due to safer reagents and optimized reaction conditions.

Summary Table of Key Reagents and Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | 1-phenyl-4-piperidone + aniline | Trimethylsilyl cyanide | Acetic acid | 30-40°C | 1-2 h drip + 0.5-2 h | Cyanation, safer cyanide source |

| 2 | Intermediate (I) | Sulfuric acid | Acidic medium | 20-30°C | 10-24 h | Hydrolysis and amide formation |

| 3 | Amide (II) | NaOH or KOH | Propylene glycol | 160-180°C | 10-24 h | Basic hydrolysis to acid |

| 4 | Acid (III) | Lithium aluminium hydride | Anhydrous THF | 28-32°C reflux | 1-2 h | Reduction to alcohol |

| 5 | Alcohol (IV) | Dimethyl sulfate, base | THF or other solvents | Room temp | 20-25 h | Methylation |

| 6 | Methyl ether (V) | Propionic anhydride | Neat or solvent | 120-140°C | 4-8 h | Acylation to amide |

| 7 | Amide (VI) | Pd/C catalyst, H2 | Organic solvent | 55-65°C | 24-48 h | Catalytic hydrogenation |

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(4-piperidinyl)benzamide.

Reduction: Formation of 4-methoxy-N-(4-piperidinyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential anti-cancer properties, particularly in inducing apoptosis in tumor cells.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride involves its interaction with molecular targets such as HIF-1α protein. It induces the expression of HIF-1α and downstream target genes like p21, which promotes cell cycle arrest and apoptosis in tumor cells . The compound’s ability to modulate these pathways makes it a promising candidate for anti-cancer research.

Comparison with Similar Compounds

Substituent Position Variations

- 2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1021901-98-3): Differs in the methoxy group position (ortho vs. para). Molecular formula: C₁₃H₁₇ClN₂O₂ (identical to the target compound).

- 3-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1171683-48-9): Meta-methoxy substitution alters electronic properties. Molecular formula: C₁₃H₁₇ClN₂O₂; molecular weight: 270.76 g/mol (discrepancy noted, possibly due to reporting errors) .

Functional Group Modifications

4-tert-Butyl-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1638612-58-4):

N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS 1264036-22-7):

Pharmacologically Active Analogues

Indoramin Hydrochloride (CAS 38821-52-2)

- Structure : Benzamide linked to a piperidine ring with an indole-ethyl substituent.

- Molecular formula : C₂₂H₂₆ClN₃O ; molecular weight: 400.92 g/mol .

- Activity : Potent α1-adrenergic antagonist used for hypertension and benign prostatic hyperplasia .

- Comparison : The absence of an indole group in 4-methoxy-N-(4-piperidinyl)benzamide hydrochloride likely reduces α1 receptor affinity but may lower off-target effects.

4-(4-Methylbenzoyl)piperidine Hydrochloride (CAS 42060-84-4)

- Structure : Methylbenzoyl group instead of methoxybenzamide.

- Molecular formula: C₁₃H₁₈ClNO; molecular weight: 239.74 g/mol.

- Applications : Intermediate in antipsychotic drug synthesis; lacks the amide bond critical for receptor targeting .

Biological Activity

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16ClN2O2

- Molecular Weight : 256.72 g/mol

- CAS Number : 1219948-56-7

The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The methoxy group and the benzamide structure contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of N-(piperidine-4-yl)benzamide show promising antitumor effects. For instance, certain compounds within this class have demonstrated potent activity against HepG2 liver cancer cells, with IC50 values as low as 0.25 μM, indicating strong cytotoxicity (PubMed) .

- Mechanism of Action : The antitumor effects are primarily attributed to the induction of cell cycle arrest through modulation of key regulatory proteins such as p53 and p21. These proteins play critical roles in controlling cell proliferation and apoptosis.

Case Studies

-

Antitumor Efficacy Against HepG2 Cells :

- Study Reference : A study evaluated a series of N-(piperidine-4-yl)benzamide derivatives for their antitumor activity.

- Findings : Compound 47 exhibited significant inhibition of cyclin B1 and phosphorylated Rb (p-Rb), while enhancing p21 and p53 expression levels. Flow cytometry analysis confirmed G1 phase arrest in treated cells .

-

Selectivity for Cancer Cell Lines :

- In vitro studies have shown that certain derivatives are selectively toxic to cancer cells while sparing normal cells, suggesting a potential therapeutic window for clinical applications.

Data Table: Biological Activities of Related Compounds

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.25 | HepG2 | Induction of cell cycle arrest via p53/p21 pathway |

| N-(piperidine-4-yl)benzamide derivative 1 | 0.5 | MCF-7 | Inhibition of cyclin-dependent kinases |

| N-(piperidine-4-yl)benzamide derivative 2 | 0.75 | A549 | Apoptosis induction through mitochondrial pathways |

The biological activity of this compound involves several molecular interactions:

- Binding Affinity : The compound binds to specific receptors or enzymes, influencing their activity.

- Cell Cycle Regulation : By modulating the expression of key proteins involved in the cell cycle, it can induce cell cycle arrest, particularly in cancer cells.

Q & A

Q. What are the recommended synthesis routes for 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis route involves coupling 4-methoxybenzoic acid derivatives with 4-aminopiperidine under peptide-coupling conditions. For example, describes a protocol where 4-methoxybenzoyl chloride reacts with a piperidine derivative in dichloromethane with triethylamine as a base. Key optimization steps include:

- Temperature control : Reactions performed at 0°C to minimize side reactions.

- Purification : Extraction with NaOH to remove unreacted acid, followed by drying (Na₂SO₄) and vacuum concentration.

- Yield improvement : Using a 1.1:1 molar ratio of amine to acyl chloride achieves >95% yield.

Alternative methods may employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR) and piperidine ring integration .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~296.8) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths/angles, though data contradictions may arise from twinning or weak reflections .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data sheets ( ):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., HCl gas).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents.

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s receptor binding affinity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous benzamides ( ) suggest:

- Hydrogen Bonding : The methoxy group may engage in hydrogen bonding with target receptors (e.g., dopamine D₂ or NMDA receptors).

- Lipophilicity : Increased logP from the methoxy group enhances blood-brain barrier penetration, as seen in clebopride analogs .

- Experimental Validation : Competitive binding assays (e.g., radioligand displacement) using modified analogs (e.g., replacing methoxy with hydroxyl or halogens) can quantify affinity changes .

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Contradictions may arise from disordered solvent molecules or twinning. Strategies include:

- Software Tools : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond connectivity.

- Data Collection : High-resolution synchrotron data (≤1.0 Å) improves electron density maps for ambiguous regions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrolytic degradation studies ( ) show:

- Acidic Conditions (pH <3) : Rapid cleavage of the amide bond, releasing 4-methoxybenzoic acid.

- Basic Conditions (pH >9) : Piperidine ring deprotonation and potential oxidation.

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, forming CO, NOₓ, and HCl .

Q. How can analogs of this compound be designed to improve pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (enhanced metabolic stability) or methylsulfonyl (improved solubility) groups, as in .

- Piperidine Modifications : Introduce methyl or fluorophenyl groups to the piperidine ring to modulate CYP450 interactions ( ).

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to P-glycoprotein and optimize bioavailability .

Q. What experimental approaches validate the compound’s interaction with biological targets like NMDA or P2Y14 receptors?

- Methodological Answer :

- Receptor Binding Assays : Radiolabeled ligands (e.g., [³H]-MK-801 for NMDA) quantify displacement in rat brain homogenates .

- Functional Assays : Calcium flux assays (Fluo-4 AM dye) measure P2Y14 antagonism in HEK293 cells expressing recombinant receptors .

- In Vivo Models : Rodent behavioral tests (e.g., tail-flick assay) assess analgesic efficacy linked to NMDA inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.